molecular formula C10H13NO2 B3055449 Ethyl 2-amino-4-methylbenzoate CAS No. 64818-80-0

Ethyl 2-amino-4-methylbenzoate

Cat. No. B3055449
CAS RN: 64818-80-0
M. Wt: 179.22 g/mol
InChI Key: OJYLYHQBGQKVHJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-methylbenzoate, also known by its CAS Number 74450-59-2, is a compound with a molecular weight of 179.22 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds often involves processes such as alkylation and esterification . For instance, the synthesis of benzoate compounds as local anesthetics involved three steps: alkylation, esterification, and another alkylation . The synthesis route was selected for its high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The linear formula of Ethyl 4-amino-2-methylbenzoate is C10H13NO2 . More detailed structural information, including 2D or 3D molecular structures, may be available from resources like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

Ethyl 4-amino-2-methylbenzoate is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . More specific physical and chemical properties may be available from resources like the NIST Chemistry WebBook .

Safety and Hazards

Ethyl 4-amino-2-methylbenzoate has several safety considerations. It is associated with hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Ethyl 2-amino-4-methylbenzoate, also known as Ethyl p-aminobenzoate , is a derivative of benzoate compounds. These compounds are known to act as local anesthetics . The primary target of these compounds is the sodium ion (Na+) channel on the nerve membrane . By acting on these channels, they can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Mode of Action

The compound interacts with its target, the sodium ion channels, by binding to specific parts of the channel . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a temporary loss of sensation in the local area where the compound is applied .

Biochemical Pathways

It is known that the compound primarily affects theneuronal signaling pathway by blocking sodium ion channels . This blockage prevents the propagation of nerve impulses, leading to a loss of sensation in the local area. The downstream effects of this action include a temporary loss of sensation, making it useful for local surgery and treatment .

Result of Action

The primary result of the action of Ethyl 2-amino-4-methylbenzoate is a temporary loss of sensation in the local area where it is applied . This is due to its ability to block the conduction of nerve impulses by acting on sodium ion channels . This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and other treatments .

properties

IUPAC Name

ethyl 2-amino-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYLYHQBGQKVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561941
Record name Ethyl 2-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-methylbenzoate

CAS RN

64818-80-0
Record name Ethyl 2-amino-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64818-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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